molecular formula C7H6N4 B2914060 Pyrido[3,2-d]pyrimidin-4-amine CAS No. 875233-01-5

Pyrido[3,2-d]pyrimidin-4-amine

Número de catálogo: B2914060
Número CAS: 875233-01-5
Peso molecular: 146.153
Clave InChI: DGXAOSOMFMODCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Significance of Pyrido[3,2-d]pyrimidine (B1256433) Scaffolds in Chemical Biology and Medicinal Chemistry

The Pyrido[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular structures that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new therapeutic agents. The significance of this scaffold is underscored by its presence in molecules targeting a wide spectrum of diseases.

Derivatives of the pyrido[3,2-d]pyrimidine nucleus have demonstrated potent activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.com For instance, substituted pyrido[3,2-d]pyrimidines have been developed as inhibitors of phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both key components of signaling pathways that control cell growth and proliferation. mdpi.com Furthermore, this scaffold has been instrumental in the design of inhibitors for mitogen-activated protein kinase-interacting kinases (MNKs) and proviral integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in leukemia cell growth.

Beyond cancer, these compounds have shown promise as anti-inflammatory agents and have been investigated for their role as Toll-like receptor (TLR) agonists, highlighting their potential in immunotherapy. mdpi.com The structural rigidity and the specific placement of hydrogen bond donors and acceptors in the pyrido[3,2-d]pyrimidine framework allow for high-affinity interactions with the ATP-binding sites of kinases, making them highly effective and often selective inhibitors.

Biological Target ClassSpecific ExamplesTherapeutic Area
Protein KinasesPI3K, mTOR, MNK1/2, PIM, EGFR, VEGFR-2Cancer, Inflammatory Diseases
Immune ReceptorsToll-like Receptor 7/8 (TLR7/8)Cancer Immunotherapy

Historical Context of Pyrido[3,2-d]pyrimidin-4-amine Investigation and its Heterocyclic Analogues

The exploration of pyridopyrimidines dates back to the mid-20th century. One of the early significant contributions to the chemistry of condensed pyrimidine (B1678525) systems, including pyrido[3,2-d]pyrimidines, was made by Roland K. Robins and George H. Hitchings in 1956. Their foundational work laid the groundwork for the synthesis of these and related heterocyclic systems.

Early investigations were often focused on the fundamental synthesis and characterization of these novel ring systems. The development of synthetic methodologies was a critical first step, enabling the exploration of their chemical properties and, subsequently, their biological activities. Over the decades, synthetic routes have become more sophisticated, allowing for the regioselective introduction of various substituents, a key factor in tuning the biological activity of these compounds. For example, methods have been developed for the regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine derivatives, which allows for precise structural modifications to optimize target engagement and pharmacokinetic properties. acs.orgacs.orgnih.gov

The investigation into the biological potential of these compounds has paralleled the advancements in molecular biology and our understanding of disease mechanisms. Initially explored for broad antimicrobial or anticancer effects, the research has become increasingly target-oriented. The identification of the pyrido[3,2-d]pyrimidine scaffold as a potent kinase inhibitor has been a major driver of research in recent years.

Scope and Objectives of Contemporary Academic Research on this compound

Modern academic research on this compound and its derivatives is highly focused and driven by the pursuit of novel therapeutics with improved efficacy and selectivity. The primary objectives of this research can be summarized as follows:

Discovery of Novel Kinase Inhibitors: A major thrust of current research is the design and synthesis of new this compound analogues as inhibitors of specific kinases implicated in cancer and other diseases. This includes targeting well-established oncogenic kinases like EGFR and VEGFR, as well as exploring inhibitors for kinases such as PIM-1 and dual MNK/HDAC inhibitors. mdpi.comnih.govrsc.org

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the this compound core affect biological activity is a cornerstone of contemporary research. These studies aim to build a comprehensive understanding of the structural requirements for potent and selective inhibition of target proteins. For instance, research has shown that the nature of the substituent at the 4-amino position can significantly influence the inhibitory potency against various cancer cell lines. tandfonline.com

Development of Selective Inhibitors: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Researchers are actively working on designing this compound derivatives that can selectively inhibit a single kinase or a specific kinase subfamily. For example, efforts have been made to develop selective inhibitors of PI3Kα and dual PI3K/mTOR inhibitors. mdpi.com

Exploration of New Therapeutic Areas: While oncology remains a major focus, the therapeutic potential of this compound derivatives is being explored in other areas. This includes their potential as anti-inflammatory, antiviral, and immunomodulatory agents.

The following table summarizes the inhibitory activities of selected Pyrido[3,2-d]pyrimidine derivatives against various kinases, illustrating the focus of contemporary research.

Compound DerivativeTarget Kinase(s)IC50 ValuesReference
4,6-disubstituted pyrido[3,2-d]pyrimidine (D06)MNK1, MNK21.1 nM, 26 nM mdpi.com
2,4,7-trisubstituted pyrido[3,2-d]pyrimidinePI3Kα3 - 10 nM (for six novel derivatives) mdpi.com
N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (9d)VEGFR-2/KDR2.6 µM nih.gov
Pyridothieno[3,2-d]pyrimidin-4-amine (5a)EGFR36.7 nM nih.gov
Aryl amino derivatives of pyrido[3,2-d]pyrimidines (10e)PC3, A549, MCF-7, Colo-205 (cell lines)0.013 ± 0.0058 µM (PC3) tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrido[3,2-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXAOSOMFMODCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875233-01-5
Record name pyrido[3,2-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Pyrido 3,2 D Pyrimidin 4 Amine and Its Derivatives

Classical Synthetic Routes to the Pyrido[3,2-d]pyrimidine (B1256433) Core

Classical methods remain fundamental to the synthesis of the pyrido[3,2-d]pyrimidine scaffold. These routes often involve the sequential construction of the fused ring system through well-established chemical transformations.

Condensation Reactions in Pyrido[3,2-d]pyrimidin-4-amine Synthesis

Condensation reactions are a cornerstone in the synthesis of the pyrido[3,2-d]pyrimidine ring system. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia (B1221849). A common strategy involves the reaction of a substituted pyrimidine (B1678525) with a component that can form the fused pyridine (B92270) ring.

For instance, 5-aminopyrimidines can react with α,β-unsaturated aldehydes, ethyl ethoxymethylene-malonate, ethyl ethoxymethylene-cyanoacetate, malonates, and 1,3-dicarbonyl compounds to form intermediates that can subsequently cyclize to yield pyrido[3,2-d]pyrimidines. rsc.org The ease of this cyclization is influenced by the nature of the substituents on both the pyrimidine ring and the aliphatic side-chain. rsc.org

Another example is the condensation of 4-aminopyrimidine (B60600) precursors with appropriate reagents to construct the fused pyridine ring. rjptonline.org The Gould–Jacobs reaction, a notable cyclocondensation method, involves the reaction of an aminopyrimidine with α,β-unsaturated carbonyl compounds. This reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent oxidation to form the pyrido[3,2-d]pyrimidine structure.

The synthesis of pyrido[3,4-d]pyrimidines has also been achieved through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine. researchgate.net

Starting MaterialsReagentsProduct TypeReference
5-Aminopyrimidinesα,β-Unsaturated aldehydes, malonatesPyrido[3,2-d]pyrimidines rsc.org
4-Aminopyrimidin-5-ol (B1283993)α,β-Unsaturated carbonyl compoundsPyrido[3,2-d]pyrimidine-2,4-diol
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylateMorpholine-4-carboxamidine4-Amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines researchgate.net

Cyclization Strategies for this compound Ring Formation

Cyclization reactions are critical for the formation of the bicyclic pyrido[3,2-d]pyrimidine framework. These reactions often involve the intramolecular formation of a new ring from a suitably functionalized precursor.

One approach involves the thermal cyclization of propionyl-substituted pyrimidines to form dihydropyrido[3,2-d]pyrimidines, which are then oxidized to the aromatic pyrido[3,2-d]pyrimidine. For example, 4-aminopyrimidin-5-ol can be treated with propionyl chloride, followed by heating in diphenyl ether to induce cyclization, and subsequent oxidation with potassium permanganate.

Another strategy involves the cyclization of intermediates formed from the reaction of 5-aminopyrimidines with various reagents. rsc.org The success of the cyclization step is highly dependent on the substituents present in both the pyrimidine ring and the side chain. rsc.org

Furthermore, the synthesis of pyrido[3,2-d]pyrimidin-4(3H)-ones can be achieved through the cyclization of carbohydrazide (B1668358) derivatives under various conditions. researchgate.net Similarly, 3-amino-4-imino-pyrido[3′,2″:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones can be cyclized with orthoesters to afford triazolo-fused pyridothienopyrimidines. researchgate.net

PrecursorReaction ConditionsProductReference
Propionyl-substituted pyrimidinesHeat, then oxidationDihydropyrido[3,2-d]pyrimidines, then Pyrido[3,2-d]pyrimidines
Functionalized 5-aminopyrimidinesVaries depending on substituentsPyrido[3,2-d]pyrimidines rsc.org
Carbohydrazide derivativesVarious reagents3-N-Substituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones researchgate.net
3-Amino-4-imino-pyrido[3′,2″:4,5]thieno[3,2-d]pyrimidin-4(3H)-onesOrthoesters3,5-Dialkyl-pyrido[3′,2′:4,5]thieno[2,3-e]-1,2,4-triazolo[1,5-c]pyrimidines researchgate.net

Nucleophilic Substitution Reactions in this compound Derivatization

Nucleophilic substitution is a powerful tool for the derivatization of the pyrido[3,2-d]pyrimidine core, allowing for the introduction of a wide range of functional groups. The reactivity of different positions on the ring system towards nucleophiles can be selectively exploited.

In the pyrido[3,2-d]pyrimidine series, the 4-position is generally the most susceptible to nucleophilic displacement. acs.orgkoreascience.kr For example, reaction of a 4-chloro-substituted pyrido[3,2-d]pyrimidine with ammonia readily yields the corresponding 4-amino derivative. acs.org Studies on 2,4,8-trichloropyrido[3,2-d]pyrimidine have shown the order of reactivity towards nucleophilic substitution to be 4 > 2 > 8. acs.orgkoreascience.kr

This selectivity allows for the sequential introduction of different substituents. For instance, treatment of 2,4,8-trichloropyrido[3,2-d]pyrimidine with ammonia first leads to amination at the 4-position. acs.org Subsequent reactions with other nucleophiles can then target the 2- and 8-positions.

A variety of nucleophiles can be employed, including amines, thiols, and alkoxides, to generate a diverse library of pyrido[3,2-d]pyrimidine derivatives. smolecule.com For example, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes SNAr reactions with N-, O-, and S-nucleophiles to yield a range of substituted products. nih.gov

SubstrateNucleophilePosition of SubstitutionProductReference
4-Chloropyrido[3,2-d]pyrimidinesAmmonia4This compound acs.org
2,4,8-Trichloropyrido[3,2-d]pyrimidineAmmonia44-Amino-2,8-dichloropyrido[3,2-d]pyrimidine acs.orgkoreascience.kr
2,4-Diazidopyrido[3,2-d]pyrimidineN-, O-, S-nucleophiles45-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines nih.gov

Advanced Synthetic Approaches for this compound Derivatives

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the synthesis of pyrido[3,2-d]pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating.

The synthesis of N-aryl analogues of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has been efficiently achieved using microwave-assisted formamide (B127407) degradation and Dimroth rearrangement. nih.gov Similarly, microwave-assisted chemical processes have been applied to the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. mdpi.comnih.gov In one instance, the reaction of an N,N-dimethylacetimidamide derivative with p-anisidine (B42471) and aluminum chloride under microwave irradiation at 160 °C for 60 minutes yielded the desired product. mdpi.com

The use of microwave irradiation has also been reported for the synthesis of pyrido[2,3-d]pyrimidines in glycerol, highlighting a green chemistry approach. researchgate.net

Starting MaterialsReaction TypeConditionsProductReference
3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediateFormamide degradation/Dimroth rearrangementMicrowave7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and N-aryl analogues nih.gov
N,N-dimethylacetimidamide derivatives, p-anisidineCondensationMicrowave, 160 °C, 60 minN-(4-Methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine mdpi.com
α,β-Unsaturated esters, amidine systems, malononitrile (B47326)/ethyl cyanoacetateCyclocondensationMicrowaveMultifunctionalized pyrido[2,3-d]pyrimidines nih.govresearchgate.net
3-Cyanoacetyl indoles, aryl aldehydes/isatins, 2,6-diaminopyrimidin-4-oneThree-component reactionMicrowave, glycol, 140 °CIndole substituted dihydropyrido[2,3-d]pyrimidines tandfonline.com

Multicomponent Reactions (MCRs) for Pyrido[3,2-d]pyrimidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.

A one-pot, three-component domino reaction of amines, aldehydes, and terminal unactivated alkynes using BF3·OEt2 as a Lewis acid catalyst has been developed for the synthesis of pyrido[3,2-d]pyrimidine derivatives. researchgate.netresearchgate.net This method features mild reaction conditions, good to high yields, and shorter reaction times. researchgate.netresearchgate.net

Another example involves the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB) to produce pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx More complex fused systems, such as isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidines, have been synthesized via a one-pot sequential multicomponent reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water. bohrium.com

ReactantsCatalyst/SolventProduct TypeReference
Amines, aldehydes, terminal unactivated alkynesBF3·OEt2, toluenePyrido[3,2-d]pyrimidine derivatives researchgate.netresearchgate.net
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTBAB, ethanolPyrrolo[2,3-d]pyrimidine derivatives scielo.org.mx
Arylglyoxal, 1,3-dimethylbarbituric acid, 5-aminoisoxazoleWaterIsoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidines bohrium.com

Domino Reactions in this compound Synthesis

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to the synthesis of complex molecules like pyrido[3,2-d]pyrimidines in a single operation, which avoids the isolation of intermediates. This strategy is highly valued for its atom economy and reduced environmental impact.

A notable example is the three-component domino reaction involving amines, aldehydes, and terminal unactivated alkynes. researchgate.netresearchgate.netthieme-connect.com This method utilizes a Lewis acid catalyst, such as BF₃·OEt₂, to facilitate the reaction, resulting in good to high yields of pyrido[3,2-d]pyrimidine derivatives under mild conditions and with shorter reaction times. researchgate.netresearchgate.netthieme-connect.com The process is characterized by its operational simplicity. researchgate.netresearchgate.netthieme-connect.com

Another application of domino reactions in this context is the L-proline-catalyzed one-pot multicomponent reaction of 2,6-diaminopyrimidin-4-one, aldehydes, and barbituric acids in water. grafiati.com This method provides a regio- and diastereoselective synthesis of spiro[pyrido[2,3-d]pyrimidin-2-amine-6,5′-pyrimidines] with notable advantages including operational simplicity, mild reaction conditions, and high yields without the need for chromatographic purification. grafiati.com Similarly, an organocatalytic domino Knoevenagel–Michael reaction has been developed for the regioselective synthesis of pyrido[2,3-d]pyrimidin-2-amines using L-proline as the catalyst. rsc.org

Furthermore, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines. beilstein-journals.org

Catalytic Synthesis Methods for this compound (e.g., Lewis Acid Catalysis, KF-Al2O3)

Catalytic methods are instrumental in the synthesis of pyrido[3,2-d]pyrimidines, offering efficiency and selectivity. Both Lewis acid and solid-supported catalysts have been effectively employed.

Lewis Acid Catalysis:

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have proven effective in catalyzing the one-pot, three-component synthesis of pyrido[3,2-d]pyrimidine derivatives from amines, aldehydes, and terminal unactivated alkynes. researchgate.netresearchgate.netthieme-connect.com This approach is lauded for its mild conditions, high yields, and operational simplicity. researchgate.netresearchgate.netthieme-connect.com Another example is the use of bismuth(III) triflate (Bi(OTf)₃) as a catalyst for the one-pot, three-component condensation of 6-amino-1,3-dimethyluracil with arylaldehydes and malononitrile to generate 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.orgscirp.org This method is considered a green and reusable catalytic system. scirp.org The hetero-Diels–Alder reaction of 5-amino-1,3-dimethyl uracil (B121893) and O-propargylated salicylaldehyde (B1680747) also utilizes Lewis acid catalysis to produce chromene-fused pyrido[3,2-d]pyrimidines in high yields. sorbonne-universite.frthieme-connect.com

KF-Al2O3 Catalysis:

Potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) serves as a versatile and efficient solid-supported basic catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. tandfonline.comtandfonline.comijcce.ac.irresearchgate.netscispace.com This catalyst facilitates the one-pot, three-component reaction of arylaldehydes, malononitrile, and 4-amino-2,6-dihydroxypyrimidine (B1141700) in ethanol. researchgate.nettandfonline.comresearchgate.net A key feature of this method is the in-situ aromatization of the initially formed 1,4-dihydropyrido[2,3-d]pyrimidine intermediates without the need for an additional oxidizing agent. tandfonline.com The advantages of using KF-Al₂O₃ include milder reaction conditions, easier workup, and good yields. tandfonline.comtandfonline.comresearchgate.net The catalyst is also inexpensive, commercially available, and can often be recycled. ijcce.ac.irscispace.com

CatalystReaction TypeStarting MaterialsProductKey FeaturesReference
BF₃·OEt₂Three-component domino reactionAmines, Aldehydes, Terminal unactivated alkynesPyrido[3,2-d]pyrimidine derivativesMild conditions, good to high yields, shorter reaction time. researchgate.net, researchgate.net, thieme-connect.com
Bi(OTf)₃One-pot, three-component condensation6-amino-1,3-dimethyluracil, Arylaldehydes, Malononitrile7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivativesGreen and reusable catalyst. scirp.org, scirp.org
Lewis AcidsHetero-Diels–Alder reaction5-amino-1,3-dimethyl uracil, O-propargylated salicylaldehydeChromene-fused pyrido[3,2-d]pyrimidinesHigh yields (71–82%), single-step operation. sorbonne-universite.fr, thieme-connect.com
KF-Al₂O₃One-pot, three-component reactionArylaldehydes, Malononitrile, 4-amino-2,6-dihydroxypyrimidinePyrido[2,3-d]pyrimidine derivativesMilder reaction conditions, easy workup, good yields, in-situ aromatization. tandfonline.com, researchgate.net, researchgate.net
KF-Al₂O₃Michael addition, intramolecular nucleophilic addition, and aromatization1,3-diaryl-2-propen-1-one, 2,6-diamino-4-hydroxylpyrimidine5,7-diarylpyrido[2,3-d]pyrimidine derivativesSimple procedure, good yields. tandfonline.com

Strategies for this compound Scaffold Expansion and Functionalization

The expansion and functionalization of the pyrido[3,2-d]pyrimidine core are crucial for developing new derivatives with tailored biological activities. Various synthetic strategies are employed to achieve this, including annulation reactions to create fused systems and the introduction of diverse substituents onto the nucleus.

Annulation Reactions to Fused Systems

Annulation reactions are a powerful tool for constructing fused heterocyclic systems, thereby expanding the structural diversity of pyrido[3,2-d]pyrimidine derivatives. One such approach involves the cyclization of appropriately substituted pyrido[3,2-d]pyrimidines. For instance, the cyclization of certain amino-substituted pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines under the action of phosphorus oxychloride can lead to the formation of new fused heterorings like imidazo[1,2-c]pyrimidine (B1242154) and pyrimido[1,2-c]pyrimidine. nih.govdntb.gov.ua

Another strategy involves the reaction of 3-amino-4-imino-pyrido[3′,2″:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones with appropriate orthoesters, which affords the corresponding 3,5-dialkyl-pyrido[3′,2′:4,5]thieno[2,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. researchgate.net These reactions demonstrate the versatility of the pyrido[3,2-d]pyrimidine scaffold as a building block for more complex polycyclic systems.

Introduction of Diverse Substituents on the Pyrido[3,2-d]pyrimidine Nucleus

The introduction of various substituents onto the pyrido[3,2-d]pyrimidine nucleus is a key strategy for modulating the physicochemical and biological properties of these compounds. This can be achieved through several synthetic transformations.

A common method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrimidine ring. For example, refluxing 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines yields the corresponding pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines. nih.govdntb.gov.uamdpi.comomicsdi.org This approach allows for the introduction of a wide range of amine fragments, which has been shown to be crucial for the biological activity of the resulting compounds. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also employed for the functionalization of the pyrido[3,2-d]pyrimidine scaffold. This has been demonstrated in the synthesis of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, where a heteroaromatic ring is introduced at the 8-position. nih.gov

Furthermore, a trichlorinated pyrido[3,2-d]pyrimidine platform can be selectively functionalized at each position, allowing for the introduction of chemical diversity at C-7 while keeping other substituents constant. mdpi.com This systematic approach is valuable for structure-activity relationship (SAR) studies. mdpi.com The gem-dimethylcycloalkyl moiety fused to the pyridine ring has also been identified as a key element for enhancing the affinity of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines for certain biological targets. acs.org

Synthesis of Fused Heterocyclic Systems (e.g., Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amines)

The synthesis of fused heterocyclic systems based on the pyrido[3,2-d]pyrimidine core has led to the discovery of compounds with significant biological potential.

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines:

The synthesis of this class of compounds often starts from readily available thieno[2,3-b]pyridine (B153569) precursors. For example, 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile can be synthesized in one step from 5-bromo-2-chloronicotinonitrile. nih.gov Subsequent formylation and palladium-catalyzed Suzuki-Miyaura cross-coupling allows for the introduction of an aryl group at the 8-position, followed by a high-temperature formamide-mediated cyclization to yield the final 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. nih.gov

Another route involves the treatment of a pyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netmdpi.comoxazin-4(3H)-one derivative with appropriate amines to obtain 2,3-disubstituted-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.net Further functionalization can be achieved, for instance, by condensation with α-chlorocarbonyl compounds. researchgate.net

Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amines:

The synthesis of these furo-fused analogues typically involves the amination of a corresponding chloro-substituted precursor. By refluxing 8-chloro derivatives of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines with various amines, the desired pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines are obtained. nih.govdntb.gov.uamdpi.com This method allows for the introduction of a diverse range of amine substituents, which has been shown to significantly influence the antitumor activity of these compounds. nih.govmdpi.com

Fused SystemSynthetic ApproachKey Intermediates/PrecursorsSignificanceReference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-aminesMulti-step synthesis involving Suzuki-Miyaura cross-coupling and cyclization3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrileLeads to potent kinase inhibitors. nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-onesTreatment of a pyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netmdpi.comoxazin-4(3H)-one derivative with aminesPyrido[3′,2′:4,5]thieno[3,2-d] researchgate.netmdpi.comoxazin-4(3H)-oneProvides a platform for further functionalization. researchgate.net
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-aminesAmination of chloro-substituted precursors8-chloro derivatives of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidinesYields compounds with pronounced antitumor activity. mdpi.com, nih.gov, dntb.gov.ua
Pyrido[3′,2′:4,5]thieno[2,3-e]-1,2,4-triazolo[1,5-c]pyrimidinesCyclization of 3-amino-4-imino-pyrido[3′,2″:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones with orthoesters3-amino-4-imino-pyrido[3′,2″:4,5]thieno[3,2-d]pyrimidin-4(3H)-onesExpansion to more complex polycyclic systems. researchgate.net

Reactivity and Chemical Transformations of Pyrido 3,2 D Pyrimidin 4 Amine Systems

Electrophilic Aromatic Substitution Reactions on the Pyrido[3,2-d]pyrimidine (B1256433) Core

The pyrido[3,2-d]pyrimidine nucleus is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. Both the pyridine (B92270) and pyrimidine (B1678525) rings act as electron-withdrawing groups, significantly deactivating the entire aromatic system towards electrophilic aromatic substitution (EAS). This behavior is analogous to that of other electron-poor heterocycles like pyridine and diazines, which undergo EAS reactions only under harsh conditions, if at all.

The nitrogen atoms reduce the electron density of the ring carbons, making them poor nucleophiles for attacking incoming electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic ring nitrogens are likely to be protonated. This protonation further increases the electron-deficient character of the ring system, adding a positive charge and making electrophilic attack even more difficult.

Due to this profound deactivation, there are very few, if any, examples of direct electrophilic aromatic substitution on the unsubstituted pyrido[3,2-d]pyrimidine core reported in the literature. It is predicted that any such reaction would require forcing conditions (high temperatures and pressures) and would likely result in low yields. The regioselectivity is also difficult to predict without experimental data, but it is anticipated that substitution would preferentially occur on the less electron-deficient pyridine ring rather than the pyrimidine ring.

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrido[3,2-d]pyrimidines

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrido[3,2-d]pyrimidine system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. Halogenated pyrido[3,2-d]pyrimidines are versatile intermediates for introducing a wide range of functional groups.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms. In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Research has shown that in 2,4-dihalogenated pyrido[3,2-d]pyrimidines, the C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position. nih.gov This enhanced reactivity is attributed to the greater ability of the nitrogen atom at position 3 and the pyridine ring nitrogen to stabilize the negative charge of the Meisenheimer complex formed upon attack at C-4. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. A variety of N-, O-, and S-based nucleophiles have been successfully employed in SNAr reactions with halogenated pyrido[3,2-d]pyrimidines. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrido[3,2-d]pyrimidines
SubstrateNucleophileSolvent/ConditionsProductReference
2,4-Dichloropyrido[3,2-d]pyrimidineSodium Azide (NaN3)Acetonitrile, rt2-Chloro-4-azidopyrido[3,2-d]pyrimidine nih.gov
2,4-Diazidopyrido[3,2-d]pyrimidineMorpholineAcetonitrile, rt4-(Morpholin-4-yl)-2-azidopyrido[3,2-d]pyrimidine nih.gov
2,4-Diazidopyrido[3,2-d]pyrimidineSodium Methoxide (NaOMe)Methanol, rt4-Methoxy-2-azidopyrido[3,2-d]pyrimidine nih.gov
2,4-Diazidopyrido[3,2-d]pyrimidineSodium Thiophenoxide (NaSPh)Acetonitrile, rt4-(Phenylthio)-2-azidopyrido[3,2-d]pyrimidine nih.gov
4-Chloropyrido[3,2-d]pyrimidineVarious AminesVariousN-Substituted-pyrido[3,2-d]pyrimidin-4-amines nih.govnih.gov

Rearrangement Reactions (e.g., Dimroth Rearrangement) in Pyrido[3,2-d]pyrimidin-4-amine Synthesis

Rearrangement reactions provide powerful tools for the synthesis of complex heterocyclic systems. In the context of this compound synthesis, the Dimroth rearrangement is particularly significant. The Dimroth rearrangement is an isomerization reaction that involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring, typically proceeding through a ring-opening and ring-closure sequence. nih.gov

This rearrangement is commonly used to synthesize N-substituted aminopyrimidines from the corresponding imino isomers, which are often the kinetic products of cyclization reactions. For instance, the reaction of a suitable precursor with a substituted guanidine (B92328) might initially form a 3-aryl-3,4-dihydropyrido[2,3-d]pyrimidin-4-imine, which can then rearrange under basic or thermal conditions to the thermodynamically more stable 4-(arylamino)pyrido[2,3-d]pyrimidine. nih.gov

The mechanism generally involves the opening of the pyrimidine ring to form a reactive intermediate, followed by rotation and re-cyclization to yield the rearranged, more stable product. nih.gov The use of microwave irradiation has been shown to significantly accelerate the Dimroth rearrangement, leading to higher yields and shorter reaction times, making it an efficient and environmentally friendly synthetic method. sioc-journal.cn

Table 2: Application of Dimroth Rearrangement in Pyridopyrimidine Synthesis
Starting Material TypeReagent/ConditionsRearrangement ProductKey FeatureReference
2-Amino-3-cyanopyridine derivative1. Condensation with formamide (B127407)/DMF-DMA; 2. Reaction with amine; 3. Microwave irradiationN-Aryl-pyrido[2,3-d]pyrimidin-4-amineMicrowave-assisted rearrangement for rapid synthesis. sioc-journal.cn
Pyridone derivative + Arylguanidine1. Dioxane (forms imine); 2. NaOMe/MeOH4-(Arylamino)pyrido[2,3-d]pyrimidin-7(8H)-oneBase-catalyzed rearrangement to stable amino isomer. nih.gov

Selective Reduction Reactions of Pyrido[3,2-d]pyrimidine Moieties

The selective reduction of the pyrido[3,2-d]pyrimidine core is a challenging transformation due to the aromatic nature of both fused rings. Complete reduction would lead to saturated piperidinotetrahydropyrimidine systems, while selective reduction of one ring over the other requires carefully controlled conditions.

Selective hydrogenation of the pyridine ring in pyridine-containing heterocycles is achievable using heterogeneous catalysts. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel can be employed. The selective reduction of the pyridine ring to a piperidine (B6355638) ring, while leaving the pyrimidine ring intact, is plausible under controlled conditions of hydrogen pressure and temperature. Bimetallic nanoparticle catalysts have shown high efficiency and selectivity for the hydrogenation of pyridine to piperidine under mild conditions, a technology that could potentially be applied to the pyrido[3,2-d]pyrimidine system. researchgate.net

Conversely, selective reduction of the pyrimidine ring is more complex. Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not powerful enough to reduce the aromatic pyrimidine ring, although they can reduce activated pyrimidinium salts or pyrimidinones. More potent reducing agents like lithium aluminum hydride (LiAlH₄) might effect reduction but could lack selectivity and lead to over-reduction or decomposition.

While the selective reduction of the heterocyclic core remains an area for further exploration, the reduction of substituents on the ring is common. For example, a nitro group attached to the pyrido[3,2-d]pyrimidine scaffold can be selectively reduced to an amino group using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl), without affecting the aromatic core.

Functional Group Interconversions and Modifications on this compound

Functional group interconversion is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The pyrido[3,2-d]pyrimidine scaffold is amenable to a wide variety of such modifications, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

Palladium- and copper-catalyzed reactions have been extensively used to form new carbon-carbon and carbon-heteroatom bonds on halogenated or otherwise activated pyridopyrimidine cores. These powerful methods allow for the introduction of a diverse array of substituents that would be difficult to install by other means.

Key cross-coupling reactions employed include:

Suzuki-Miyaura Coupling: Reaction of a halopyridopyrimidine with a boronic acid or ester to form a C-C bond, introducing aryl or heteroaryl groups. nih.govnih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halopyridopyrimidine with an amine to form a C-N bond, providing access to a wide range of N-substituted derivatives. nih.govmdpi.com

Sonogashira Coupling: Coupling of a halopyridopyrimidine with a terminal alkyne to install alkynyl substituents (C-C triple bond). nih.gov

Ullmann Condensation: Copper-catalyzed reaction, typically used for forming C-O and C-S bonds by coupling halopyridopyrimidines with phenols, thiophenols, or their respective salts. nih.gov

These reactions have proven invaluable for functionalizing the C-4, C-2, and other positions of the pyridopyrimidine scaffold, demonstrating the robustness of the core to various reaction conditions. nih.govnih.govresearchgate.net

Table 3: Examples of Cross-Coupling Reactions for Functionalization of Pyridopyrimidine Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura4-Iodo-dihydropyrido[2,3-d]pyrimidinoneArylboronic AcidPd(PPh3)4, Cs2CO34-Aryl-dihydropyrido[2,3-d]pyrimidinone nih.gov
Buchwald-Hartwig4-Triflate-dihydropyrido[2,3-d]pyrimidinoneAryl AminePd2(dba)3, Xantphos, Cs2CO34-(Arylamino)-dihydropyrido[2,3-d]pyrimidinone nih.gov
Ullmann4-Iodo-dihydropyrido[2,3-d]pyrimidinonePhenol or ThiophenolCuI, K3PO44-Aryloxy/Arylthio-dihydropyrido[2,3-d]pyrimidinone nih.gov
Sonogashira4-Iodo-dihydropyrido[2,3-d]pyrimidinoneTerminal AlkynePdCl2(PPh3)2, CuI, TEA4-Alkynyl-dihydropyrido[2,3-d]pyrimidinone nih.gov
Suzuki-Miyaura6-Chloro-pyrazolo[3,4-d]pyrimidine derivativeArylboronic AcidPd(OAc)2, SPhos6-Aryl-pyrazolo[3,4-d]pyrimidine derivative nih.gov

Structure Activity Relationship Sar Studies of Pyrido 3,2 D Pyrimidin 4 Amine Derivatives

Elucidation of Key Pharmacophoric Features for Pyrido[3,2-d]pyrimidin-4-amine Activity

Pharmacophore modeling identifies the essential structural features of a molecule necessary for its biological activity. For this compound derivatives, several key pharmacophoric features have been elucidated, particularly in the context of their activity as kinase inhibitors.

The pyrido[3,2-d]pyrimidine (B1256433) scaffold itself is a fundamental pharmacophoric element, often serving as a hinge-binding motif that interacts with the ATP-binding site of kinases. mdpi.com The nitrogen atoms within this fused ring system are critical for forming hydrogen bonds with the kinase hinge region, a common interaction mode for many kinase inhibitors.

Molecular docking studies have provided insights into the crucial interactions between these derivatives and their target enzymes. For instance, in the context of VEGFR-2 inhibitors, the pyrido[3,2-d]pyrimidine core is predicted to occupy the adenine-binding pocket of the enzyme. nih.gov Similarly, for PI3K/mTOR inhibitors, the 2-(3-hydroxyphenyl) and C-4-morpholine groups have been identified as key pharmacophoric substituents that contribute to dual inhibition. nih.gov

The general pharmacophoric model for many kinase inhibitors includes a heterocyclic core for hinge binding, a hydrophobic region, and hydrogen bond donors and acceptors for interaction with the surrounding amino acid residues. This compound derivatives fit this model, with the core providing the hinge interaction and various substituents fulfilling the other requirements.

Impact of Substitution Patterns on the Biological Activity of Pyrido[3,2-d]pyrimidin-4-amines

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies have revealed that modifications at various positions can significantly modulate potency and selectivity.

For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines designed as PI3K/mTOR inhibitors, the C-2 and C-4 positions were kept constant with 3-hydroxyphenyl and morpholine groups, respectively, as these were found to be important for dual inhibitory activity. nih.gov The exploration of various substituents at the C-7 position, including vinyl, oximes, chlorine, and different methylene groups, led to a better understanding of the drug-kinase interactions. nih.gov

In another study focusing on Mnk and HDAC inhibitors, 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were synthesized. mdpi.com The pyrido[3,2-d]pyrimidine framework and a hydroxamic acid motif were found to be essential for maintaining the dual activity. mdpi.com Specifically, compound A12 from this series showed good inhibitory activity against both HDAC and Mnk. mdpi.com

The substitution at the 4-amino position also plays a crucial role. For example, N-aryl substitutions have been shown to be important for the inhibitory potency of some derivatives against Ser/Thr kinases.

The following table summarizes the impact of different substitution patterns on the biological activity of this compound derivatives based on various studies:

Position of SubstitutionSubstituentTarget/ActivityEffect on Activity
C-2 3-HydroxyphenylPI3K/mTORImportant for dual inhibition nih.gov
C-4 MorpholinePI3K/mTORImportant for dual inhibition nih.gov
C-6 (E)-3-(4-((4-fluorophenyl)amino)phenyl)acrylateMnk/HDACPart of an active dual inhibitor (Compound 9 ) mdpi.com
C-7 Various (vinyl, oximes, Cl, methylene groups)PI3K/mTORModulates potency and selectivity nih.gov
4-amino 4-FluorophenylMnk/HDACComponent of active dual inhibitors mdpi.com

Influence of Ring Fusion and Tricyclic Scaffolds on this compound Efficacy

The fusion of an additional ring to the this compound core, creating tricyclic scaffolds, has been a successful strategy to enhance the efficacy and selectivity of these compounds. This approach can provide a more rigid and conformationally constrained molecule that can fit more precisely into the target's binding site, potentially leading to increased potency.

One notable example is the development of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. nih.gov In this series, the fusion of a thieno[2,3-b]pyridine (B153569) ring system to the pyrido[3,2-d]pyrimidine core resulted in potent and selective inhibitors of VEGFR-2. nih.gov Specifically, compound 9d (N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) demonstrated the most potent and selective inhibitory activity against VEGFR-2/KDR among the tested kinases. nih.gov

The rationale behind this design is that the extended, rigid tricyclic system can form additional favorable interactions within the ATP-binding site of the kinase. Docking studies of these tricyclic compounds have provided insights into the molecular determinants of their activity, suggesting that the tricyclic scaffold allows for optimal positioning of key interacting groups. nih.gov

The development of N-aryl pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as potent inhibitors of CK1 and CLK1 kinases further highlights the importance of this tricyclic scaffold. These findings indicate that the fusion of a third ring can significantly influence the biological profile of this compound derivatives, offering a promising avenue for the design of new and more effective therapeutic agents.

Conformational Analysis and its Relation to this compound Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into and interact with its biological target. For this compound derivatives, conformational analysis plays a vital role in understanding their SAR.

The planarity of the core pyrido[3,2-d]pyrimidine ring system is a key feature that allows it to effectively interact with the relatively flat adenine-binding region of kinases. The orientation of substituents, particularly those at the 4-amino position and other positions on the rings, is crucial for establishing specific interactions with the amino acid residues in the binding pocket.

Molecular modeling and docking studies are instrumental in predicting the preferred conformations of these derivatives when bound to their target enzymes. These computational methods can help to explain the observed SAR by correlating the conformational preferences of different derivatives with their biological activities. For example, docking studies of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives in the VEGFR-2 kinase active site have provided insights into the spatial arrangement of the molecule and its key interactions. nih.gov

The flexibility or rigidity of the molecule also influences its activity. While a certain degree of flexibility might be necessary for the molecule to adopt an optimal binding conformation, a more rigid structure, such as those found in tricyclic derivatives, can lead to higher affinity and selectivity by reducing the entropic penalty upon binding.

Molecular Targets and Mechanisms of Action of Pyrido 3,2 D Pyrimidin 4 Amine Derivatives

Enzyme Inhibition by Pyrido[3,2-d]pyrimidin-4-amine Derivatives

Research has predominantly focused on the ability of this class of compounds to act as competitive inhibitors, often at the adenosine (B11128) triphosphate (ATP) binding site of kinases or the substrate-binding site of other enzymes. This inhibition disrupts downstream signaling cascades and metabolic processes that are often dysregulated in disease states.

Kinases are a major class of enzymes targeted by this compound derivatives. These enzymes play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. The pyrido[3,2-d]pyrimidine (B1256433) core structure is adept at fitting into the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.

Derivatives of pyrido[3,2-d]pyrimidine have been developed as potent inhibitors of several receptor and non-receptor tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival.

Epidermal Growth Factor Receptor (EGFR): The EGFR is a key target in cancer therapy. Certain 7-alkylamino- and 7-alkoxyaminopyrido[3,2-d]pyrimidines have been identified as potent, irreversible inhibitors of the EGFR enzyme, with apparent IC50 values in the low nanomolar range (2 to 4 nM) acs.org. These compounds bind to the ATP site and form a covalent bond with cysteine 773 acs.org. Additionally, a series of pyridothieno[3,2-d]pyrimidin-4-amines, designed as analogs of 4-anilinoquinazolines, showed potent ATP-competitive inhibition of EGFR. One lead compound from this series exhibited a selective inhibitory activity against EGFR with an IC50 value of 36.7 nM nih.gov.

Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely mediated by VEGFRs. A novel series of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed as ATP-competitive VEGFR-2 inhibitors. One compound, N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (Compound 9d), was identified as the most potent, with an IC50 value of 2.6 µM against VEGFR-2/KDR nih.gov. The same study evaluated these compounds against a panel of kinases including VEGFR-1/Flt-1, though specific IC50 values for VEGFR-1 were not detailed nih.gov.

While the pyrido[3,2-d]pyrimidine scaffold has shown significant activity against EGFR and VEGFR, detailed inhibitory data for other tyrosine kinases such as Abl and EPH by this specific class of compounds is less prevalent in the reviewed literature.

Table 1: Inhibitory Activity of this compound Derivatives Against Tyrosine Kinases
Compound Class/DerivativeTarget KinaseInhibitory Activity (IC50)Reference
7-Alkoxyaminopyrido[3,2-d]pyrimidinesEGFR2 - 4 nM acs.org
Pyridothieno[3,2-d]pyrimidin-4-amine (Compound 5a)EGFR36.7 nM nih.gov
N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (Compound 9d)VEGFR-2/KDR2.6 µM nih.gov

This class of compounds has also been effective in inhibiting various serine/threonine kinases, which are involved in diverse cellular processes including cell cycle regulation, apoptosis, and inflammation.

CDK5, GSK3α/β, CK1, CLK1: A series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines were evaluated against a panel of five serine/threonine kinases. One derivative, 8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (Compound 1g), was found to specifically inhibit Casein Kinase 1 (CK1δ/ε) and CDC-like Kinase 1 (CLK1) with IC50 values of 220 nM and 88 nM, respectively nih.gov. The same study showed that other derivatives had activity against Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3 (GSK3α/β) nih.gov. Another study also screened tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives against CDK5/p25 and GSK3α/β nih.gov.

Mnk1/2: Mitogen-activated protein kinase-interacting kinases (Mnks) are involved in the regulation of protein synthesis. A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative, compound 21o, was developed as a selective dual inhibitor of Mnk and Pim kinases. It potently inhibited MNK1 and MNK2 with IC50 values of 1 nM and 7 nM, respectively nih.gov.

There is limited information in the searched literature regarding the inhibition of other serine/threonine kinases such as CDK4 and Mps1/TTK by derivatives of the pyrido[3,2-d]pyrimidine scaffold.

Table 2: Inhibitory Activity of this compound Derivatives Against Serine/Threonine Kinases
Compound Class/DerivativeTarget KinaseInhibitory Activity (IC50)Reference
8-(2,4-dichlorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (Compound 1g)CK1δ/ε220 nM nih.gov
CLK188 nM
4,6-disubstituted pyrido[3,2-d]pyrimidine (Compound 21o)MNK11 nM nih.gov
MNK27 nM

The PI3K signaling pathway is central to cell survival and proliferation. The delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells and is a key target for hematological malignancies and immune diseases. A series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as potent and selective PI3Kδ inhibitors. One compound in particular, Seletalisib, is an ATP-competitive and highly selective PI3Kδ inhibitor nih.gov. Another optimized compound, S5, demonstrated excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM and showed high selectivity over other PI3K isoforms.

Table 3: Inhibitory Activity of this compound Derivatives Against PI3Kδ
CompoundTarget KinaseInhibitory Activity (IC50)Reference
Compound S5PI3Kδ2.82 nM
SeletalisibPI3KδHighly Selective Inhibitor nih.gov

DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a validated strategy for antimicrobial and anticancer therapies. Numerous 2,4-diaminopyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors.

One study reported a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as inhibitors of DHFR from rat liver and the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii. The most potent compound against P. carinii DHFR was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, with an IC50 of 0.0023 µM. Another study focusing on DHFR from T. gondii found that 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine (Compound 7) was highly potent, with an IC50 of 0.0047 µM against the parasite's enzyme.

Table 4: Inhibitory Activity of this compound Derivatives Against DHFR
CompoundTarget EnzymeInhibitory Activity (IC50)Reference
2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidineP. carinii DHFR0.0023 µM
2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine (Compound 7)T. gondii DHFR0.0047 µM

PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Increased levels of cAMP due to PDE4 inhibition are associated with the suppression of a wide range of inflammatory and immune cells. Therefore, PDE4 inhibitors are explored for treating inflammatory conditions. Fused derivatives, specifically pyrido[3',2':4,5]furo[3,2-d]pyrimidines, have been developed as novel and potent PDE4 inhibitors. A lead compound from this series (Compound 11) demonstrated potent inhibition of PDE4 subtypes, with IC50 values of 0.25 nM, 0.15 nM, and 0.11 nM against PDE4A4, PDE4B1, and PDE4D3, respectively.

Table 5: Inhibitory Activity of a Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivative Against PDE4 Subtypes
CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 11 (a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative)PDE4A40.25 nM
PDE4B10.15 nM
PDE4D30.11 nM

Kinase Inhibition

Receptor Antagonism by this compound Derivatives

In addition to enzyme inhibition, derivatives of the broader pyridopyrimidine class have been investigated for their ability to act as antagonists at specific cellular receptors.

While direct evidence for Neuropeptide Y5 (NPY5) receptor antagonism by this compound derivatives is not yet established in the public domain, research on related heterocyclic systems provides a strong rationale for their investigation in this area. For instance, a series of pyrrolo[3,2-d]pyrimidine derivatives has been prepared and evaluated for their ability to bind to Y5 receptors, with the aim of developing therapeutic agents for obesity. nih.govacs.org Furthermore, pyridine (B92270) hydrazide derivatives have been developed as high-affinity and selective antagonists of the human NPY5 receptor. nih.gov Given the structural similarities, it is plausible that appropriately substituted this compound derivatives could also exhibit NPY5 receptor antagonism, a hypothesis that awaits experimental validation.

Interaction with Other Biological Pathways (e.g., Angiogenesis, Cell Cycle Regulation)

The inhibitory and antagonistic activities of this compound derivatives translate into a modulation of complex biological pathways that are fundamental to various physiological and pathological processes.

Angiogenesis: A significant body of research points to the anti-angiogenic potential of pyridopyrimidine derivatives. Specifically, a novel series of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been designed and synthesized as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that promotes endothelial cell proliferation and migration, thereby impeding tumor angiogenesis. One notable compound from this series, N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, exhibited potent and selective inhibitory activity against VEGFR-2 with an IC50 value of 2.6µM. nih.gov

Cell Cycle Regulation: While direct studies on the effect of this compound derivatives on cell cycle regulation are limited, research on the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold has demonstrated significant effects. Certain derivatives of this isomer have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cell lines. rsc.org This suggests that the broader pyridopyrimidine class has the potential to interfere with the cell cycle machinery, a hallmark of cancer. Further investigation is needed to determine if this compound derivatives share this property.

Furthermore, the pyrido[3,2-d]pyrimidine derivative Seletalisib has been identified as a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.govbmj.compatsnap.comnih.govbioworld.comnih.gov The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of immune cells. nih.gov By inhibiting PI3Kδ, Seletalisib can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases and certain B-cell malignancies. nih.govbioworld.com

Computational Chemistry and Molecular Modeling in Pyrido 3,2 D Pyrimidin 4 Amine Research

Molecular Docking Simulations of Pyrido[3,2-d]pyrimidin-4-amines

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrido[3,2-d]pyrimidin-4-amine research, docking simulations are instrumental in elucidating the binding modes of these ligands within the active sites of their protein targets.

Ligand-Protein Interaction Analysis

Molecular docking studies have been pivotal in understanding the specific interactions between this compound derivatives and their target proteins. For instance, in the development of dual inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks) and histone deacetylases (HDACs), docking simulations of a 4,6-disubstituted pyrido[3,2-d]pyrimidine (B1256433) derivative, compound A12 , provided a detailed view of its binding mode within the Mnk2 protein. acs.org The simulations revealed that the N1 nitrogen of the pyrido[3,2-d]pyrimidine core forms a crucial hydrogen bond with the backbone of Met162 in the hinge region of the kinase. acs.org Furthermore, the 4-fluoroaniline (B128567) substituent was observed to occupy a hydrophobic pocket, engaging in a π-π stacking interaction with Phe159. acs.org Halogen bonding between the fluorine atom and residues Lys113 and Asp226 was also identified as a key interaction. acs.org

Similarly, in the pursuit of selective inhibitors for MAP4K4, a member of the mitogen-activated protein kinase (MAPK) family, a fragment-based approach coupled with molecular modeling was employed. This led to the identification of 6-(2-fluoropyridin-4-yl)this compound (Compound 29 ) as a potent inhibitor. acs.org Docking studies of this compound within the MAP4K4 active site were instrumental in guiding its optimization.

The table below summarizes key ligand-protein interactions for representative this compound derivatives as revealed by molecular docking simulations.

CompoundTarget ProteinKey Interacting ResiduesInteraction Type
A12 Mnk2Met162Hydrogen Bond
Phe159π-π Stacking
Lys113, Asp226Halogen Bond
Compound 29 MAP4K4Not specifiedNot specified

Binding Affinity Prediction and Optimization

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often represented by a scoring function. A more negative docking score generally indicates a stronger predicted binding affinity. This predictive capability is invaluable for prioritizing compounds for synthesis and biological evaluation.

The optimization of the pyrido[3,2-d]pyrimidine scaffold has been significantly guided by computational predictions of binding affinity. For example, the development of 6-(2-fluoropyridin-4-yl)this compound (Compound 29 ) as a low nanomolar inhibitor of MAP4K4 was the result of a focused optimization effort. acs.org This process involved iterative cycles of designing new analogs, predicting their binding affinity through molecular modeling, and synthesizing the most promising candidates for experimental validation. The excellent kinase selectivity and favorable in vivo exposure of Compound 29 underscore the success of this structure-guided optimization strategy. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[3,2-d]pyrimidin-4-amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized analogs.

2D-QSAR Analysis

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are derived from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. While specific 2D-QSAR studies focused solely on pyrido[3,2-d]pyrimidin-4-amines are not extensively documented in publicly available literature, this methodology has been applied to structurally related quinazoline (B50416) derivatives. For instance, 2D-QSAR studies have been conducted on quinazoline derivatives to evaluate their efficacy as anti-Trypanosoma cruzi agents. acs.org Such studies typically involve the generation of a statistically significant equation that correlates the chosen descriptors with the observed biological activity, providing insights into the structural requirements for potency.

3D-QSAR Analysis

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel hit compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. For instance, a pharmacophore-based approach was successfully employed to design dual inhibitors of HDAC and Mnk, which led to the synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives. mdpi.com The key pharmacophoric features were derived from known inhibitors of both targets, and these features were then incorporated into the pyrido[3,2-d]pyrimidine scaffold. mdpi.com

Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential hits. This can be done through ligand-based approaches, such as searching for compounds that match a pharmacophore model, or through structure-based approaches, which involve docking each compound in the library into the target's active site. The identification of novel scaffolds for PI3Kδ inhibitors was facilitated by the use of a virtual library of heterocycles coupled with electrostatic mapping, a technique related to pharmacophore modeling. researchgate.net This highlights the utility of virtual screening in exploring diverse chemical space to discover novel this compound-based compounds.

The table below outlines the key applications of pharmacophore modeling and virtual screening in the context of this compound and related structures.

ApplicationMethodologyOutcome
Design of Dual HDAC and Mnk InhibitorsMerged Pharmacophore ApproachSynthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives. mdpi.com
Discovery of Novel PI3Kδ InhibitorsVirtual Library Screening with Electrostatic MappingIdentification of novel heterocyclic scaffolds. researchgate.net

De Novo Drug Design Methodologies Incorporating this compound Scaffolds

De novo drug design, which translates to "from the beginning," is a computational methodology aimed at generating novel molecular structures with the potential to bind to a specific biological target, often a protein's active site. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms construct molecules piece by piece, either by assembling small molecular fragments (fragment-based approach) or by sequentially adding atoms or functional groups into the binding pocket (atom-based approach). The this compound scaffold, with its rigid bicyclic core and hydrogen bonding capabilities, presents a viable starting point for such computational design strategies, particularly in the development of kinase inhibitors.

The general workflow for a de novo design process utilizing the this compound scaffold would typically involve the following steps:

Target Identification and Binding Site Analysis: A three-dimensional structure of the target protein (e.g., a kinase) is obtained, usually through X-ray crystallography or cryo-electron microscopy. The binding site, often the ATP-binding pocket for kinases, is meticulously characterized to identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and regions where electrostatic interactions can be formed.

Scaffold Placement: The this compound core is computationally placed into the identified binding site. Its orientation is optimized to form favorable interactions. For instance, the pyrimidine (B1678525) nitrogen atoms and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of ATP in many kinase active sites.

Fragment Growing or Linking:

Fragment Growing: The algorithm starts with the placed scaffold and computationally "grows" new chemical structures by adding fragments from a pre-defined library. These fragments are added in a stepwise manner, with each addition being evaluated for its energetic contribution to the binding affinity.

Fragment Linking: In this approach, the binding site is first probed to identify several "hot spots" where small molecular fragments can bind favorably. The algorithm then attempts to connect these fragments to the this compound scaffold using appropriate chemical linkers.

Scoring and Optimization: Each newly generated molecule is "scored" based on a function that estimates its binding affinity for the target. This scoring function considers factors like intermolecular forces (van der Waals, electrostatic, hydrogen bonds) and the energetic penalty of desolvation. The most promising computationally designed molecules are then subjected to further optimization to improve their drug-like properties, such as synthetic accessibility and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

While the published research on this compound and its derivatives heavily relies on molecular docking to rationalize the activity of already synthesized compounds, explicit examples of a complete de novo design cycle are less common in publicly available literature. However, the principles of this methodology are foundational to modern drug discovery. For example, in the design of novel inhibitors for targets like phosphoinositide 3-kinase delta (PI3Kδ), a de novo approach could be envisioned where the Pyrido[3,2-d]pyrimidine core is used to occupy the hinge region of the ATP binding site. nih.gov The computational algorithm would then explore various substituents at different positions of the scaffold to extend into and form favorable interactions with other regions of the active site, aiming to generate novel, potent, and selective inhibitors. nih.gov

The following table illustrates a hypothetical output from a de novo design program, showcasing potential modifications to the this compound scaffold to target a hypothetical kinase.

Scaffold PositionR-Group SuggestionRationale for InteractionPredicted Affinity (Score)
C23-hydroxyphenylForms a hydrogen bond with a conserved aspartate residue in the catalytic loop.-9.8 kcal/mol
C7Methyl-triazoleOccupies a small hydrophobic pocket and forms a hydrogen bond with a backbone carbonyl.-10.5 kcal/mol
N8CyclopropylmethylExtends into a solvent-exposed region, potentially improving solubility.-9.5 kcal/mol

The power of de novo design lies in its ability to explore a vast chemical space and generate novel chemical entities that may not be present in existing compound libraries. The this compound scaffold, with its established role as a "hinge-binder" in many kinase inhibitors, serves as an excellent foundation for these computational strategies to build upon, paving the way for the discovery of next-generation therapeutics.

Analytical and Spectroscopic Characterization Methodologies in Pyrido 3,2 D Pyrimidin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Pyrido[3,2-d]pyrimidin-4-amine derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In ¹H NMR spectra of pyridopyrimidine derivatives, the chemical shifts (δ) of protons are influenced by their local electronic environment. Aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. Protons of the amine group (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For instance, in some pyrido[3,4-d]pyrimidine (B3350098) derivatives, the amine protons appear as a broad signal around δ 7.20 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the fused aromatic rings of pyridopyrimidines typically appear in the range of δ 110-160 ppm. Carbons attached to nitrogen atoms are generally shifted downfield. For example, in a study of 8-methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine, the carbon signals were observed at δ 167.1, 160.7, 156.9, 145.8, 139.1, 136.0 (2C), 130.3, 129.5 (2C), 129.2, 113.3, 112.4, and 54.8 ppm nih.gov. The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is often employed for the complete and unequivocal assignment of all proton and carbon signals in complex bioactive pyrido[4,3-d]pyrimidine (B1258125) derivatives. nih.govresearchgate.net

Table 1: Representative NMR Data for Pyrido[3,4-d]pyrimidine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine7.88 (d, J = 4 Hz, 1H), 7.57 (m, 2H), 7.46 (m, 3H), 7.36 (d, J = 4 Hz, 1H), 7.20 (b, 2H), 4.06 (s, 3H)167.1, 160.7, 156.9, 145.8, 139.1, 136.0 (2C), 130.3, 129.5 (2C), 129.2, 113.3, 112.4, 54.8
8-Methoxy-4-(4-methoxyphenyl)pyrido[3,4-d]pyrimidin-2-amine8.33 (d, J = 4 Hz, 1H), 8.26 (d, J = 8 Hz, 2H), 7.64 (d, J = 4 Hz, 1H), 7.11 (b, 2H), 7.04 (d, J = 8 Hz, 2H), 4.09 (s, 3H), 3.84 (s, 3H)167.6, 160.3, 160.1, 153.0, 145.7, 139.1, 132.2 (2C), 130.8, 116.2, 114.9, 113.5 (2C), 55.6, 54.9

Data sourced from a study on pyrido[3,4-d]pyrimidine derivatives nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its analogs, IR spectra typically show characteristic absorption bands for N-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) usually appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic ring system are observed in the 1500-1650 cm⁻¹ region. For example, in the characterization of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives, IR spectroscopy was utilized to confirm the presence of key functional groups. nih.gov

Table 2: Typical IR Absorption Frequencies for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (amine)3402
C-H Stretch (aromatic)2824
C=O Stretch1665
C=N and C=C Stretch (ring)1615, 1558, 1509

Data adapted from a study on pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivatives gencat.cat.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular formula.

In the analysis of this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. For instance, in the synthesis of 8-methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine, ESI-MS showed a peak at m/z 285, corresponding to the [M+H]⁺ ion nih.gov. Fragmentation patterns observed in the mass spectrum can provide valuable information about the connectivity of atoms within the molecule.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This method was used to characterize novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov

Table 3: Example of Elemental Analysis Data

ElementTheoretical %Found %
Carbon (C)57.5357.68
Hydrogen (H)4.144.20
Nitrogen (N)38.3338.12

This is a hypothetical example to illustrate the format of elemental analysis data.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC, GC/MS)

Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to determine the purity of synthesized pyridopyrimidine derivatives. The percentage purity of tested products is often determined by HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for the analysis of volatile and thermally stable derivatives of this compound.

These chromatographic methods are crucial in ensuring that the synthesized compounds are of high purity before they are subjected to further biological or chemical studies.

Future Directions and Emerging Research Avenues for Pyrido 3,2 D Pyrimidin 4 Amine

Development of Novel Therapeutic Agents based on Pyrido[3,2-d]pyrimidin-4-amine Scaffolds

The development of new therapeutic agents from the pyrido[3,2-d]pyrimidine (B1256433) core is a primary focus of current research. Scientists are actively designing and synthesizing novel derivatives with enhanced potency and selectivity for various diseases.

One area of significant interest is oncology. For instance, novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. nih.gov One particular compound in this series, N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, demonstrated potent and selective inhibitory activity against VEGFR-2. nih.gov

Researchers have also synthesized benzo-, pyrido-, or pyrazinothieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827, a known anticancer agent. researchgate.net Certain thieno[3,2-d]pyrimidin-4-amine (B90789) derivatives from this work showed an inhibitory effect on human colorectal cancer cell lines (HT-29 and Caco-2) similar to that of MPC-6827. researchgate.net

The table below summarizes key findings for some of these novel therapeutic agents.

Compound ClassTargetKey Findings
Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivativesVEGFR-2Compound 9d showed the most potent and selective inhibitory activity against VEGFR-2 with an IC50 value of 2.6μM. nih.gov
Thieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827MicrotubulesCompounds 4a and 4c exhibited an inhibitory effect on colon cancer cell proliferation similar to MPC-6827. researchgate.net

Exploration of New Biological Targets for this compound Derivatives

While kinases have been a major focus, researchers are expanding the scope of biological targets for pyrido[3,2-d]pyrimidine derivatives to address a wider range of diseases. The versatility of this scaffold allows for modifications that can lead to interactions with various enzymes and receptors.

One such target is the phosphoinositide 3-kinase (PI3K) family of enzymes, which are critical in cellular survival and development. Seletalisib, a novel small-molecule inhibitor of PI3Kδ, features the pyrido[3,2-d]pyrimidine core and has been evaluated in clinical assays for Primary Sjogren's Syndrome. nih.gov

Other pyridopyrimidine isomers have shown activity against targets such as dihydrofolate reductase (DHFR) and the ephrin receptor (EPH) family of proteins, suggesting that derivatives of the pyrido[3,2-d]pyrimidine scaffold could also be designed to modulate these targets. nih.gov Furthermore, the PIM-1 kinase, which is highly expressed in many cancers, has been identified as a target for some pyridopyrimidine derivatives. rsc.orgrsc.org

The exploration of new targets is often guided by understanding the structure-activity relationships of existing compounds and employing computational docking studies to predict potential interactions with novel proteins.

Potential New Target ClassRationale for Exploration
Phosphoinositide 3-kinases (PI3Ks)The clinical evaluation of the PI3Kδ inhibitor Seletalisib, which contains a pyrido[3,2-d]pyrimidine core, suggests potential for other derivatives against this target class. nih.gov
Dihydrofolate reductase (DHFR)The activity of other pyridopyrimidine isomers against DHFR indicates that this could be a viable target for specifically designed pyrido[3,2-d]pyrimidine derivatives. nih.gov
PIM kinasesThe potent inhibition of PIM-1 by other pyridopyrimidine derivatives in cancer cell lines highlights this as a promising target family. rsc.orgrsc.org
KRASNovel substituted pyrido[4,3-d]pyrimidine (B1258125) compounds have been investigated as KRAS inhibitors, suggesting the potential for the pyrido[3,2-d]pyrimidine scaffold to be adapted for this challenging oncology target. acs.org

Advancements in Synthetic Methodologies for this compound Efficiency and Sustainability

The synthesis of pyrido[3,2-d]pyrimidine derivatives is continuously being refined to improve efficiency, yield, and sustainability. Modern synthetic chemistry is moving towards greener and more economical processes.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of these compounds. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods.

The development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also enabling the introduction of diverse functional groups onto the pyrido[3,2-d]pyrimidine core, which is crucial for exploring structure-activity relationships and developing new drug candidates. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are being increasingly applied to the development of this compound-based therapeutics. These computational tools can accelerate the identification of new drug candidates and optimize their properties. ijpsjournal.comnih.gov

Generative models, a type of AI, can design novel molecular structures with desired characteristics, potentially leading to the discovery of entirely new classes of this compound derivatives with enhanced efficacy and safety profiles. mdpi.com Furthermore, AI can be used to analyze scientific literature and clinical trial data to identify new potential biological targets for this class of compounds. ijpsjournal.com

The integration of AI and ML into the drug discovery pipeline for this compound derivatives has the potential to significantly reduce the time and cost of developing new medicines. researchgate.net

Q & A

Q. What are the most efficient synthetic routes for Pyrido[3,2-d]pyrimidin-4-amine derivatives?

The synthesis of this compound derivatives often employs microwave-assisted methods and one-pot multicomponent reactions. For instance, a microwave-accelerated Dimroth rearrangement enables rapid cyclization of precursors like 2-aminothiophene derivatives with formamide or urea under controlled temperature (200°C for 2 hours) . Additionally, one-pot strategies using 5-aminouracil and aldehyde derivatives in ethanol under reflux yield tricyclic pyridopyrimidines with high regioselectivity . These methods prioritize atom economy and reduced reaction times compared to traditional thermal approaches.

Q. How can structural purity and regioselectivity be ensured during synthesis?

Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H^1H-NMR can confirm the absence of regioisomers by analyzing proton environments in the pyrido[3,2-d]pyrimidine core. X-ray crystallography of intermediates (e.g., MAP4K4 inhibitor co-crystals) provides unambiguous structural validation . Liquid chromatography–mass spectrometry (LC-MS) is recommended for monitoring reaction progress and detecting byproducts.

Q. What in vitro assays are suitable for initial biological screening?

Kinase inhibition assays (e.g., ADP-Glo™) are widely used to evaluate potency against targets like MAP4K4 or VEGFR-2 . For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi are standard . Dose-response curves (IC50_{50}) should be generated using at least three independent replicates to ensure reproducibility.

Advanced Research Questions

Q. How can kinase selectivity be optimized in this compound derivatives?

Selectivity is achieved through structural modifications guided by computational docking and binding pocket analysis. For example, introducing a 2-fluoropyridinyl group at position 6 (as in compound 29) reduces off-target interactions with kinases like CDK5 or GSK3β by sterically hindering bulkier residues in non-target active sites . Kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) at 1 µM compound concentration identifies selectivity hotspots.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Contradictory SAR often arises from divergent cellular permeability or metabolic stability. For instance, thieno[3,2-d]pyrimidin-4-amine derivatives show reduced VEGFR-2 inhibition compared to pyrido analogs due to altered π-stacking interactions . Parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability studies can clarify discrepancies by differentiating target engagement from pharmacokinetic limitations .

Q. How are in vivo pharmacodynamic effects validated for this compound inhibitors?

Human tumor xenograft models (e.g., MDA-MB-231 breast cancer) are used to assess target modulation. Compound 29, a MAP4K4 inhibitor, demonstrated dose-dependent reduction in phosphorylated JNK levels at 10 mg/kg (oral administration, twice daily) . Tumor homogenates analyzed via Western blot or ELISA quantify biomarker suppression, while PET imaging tracks metastatic inhibition.

Q. What methodologies address poor aqueous solubility in lead compounds?

Salt formation (e.g., HCl or mesylate salts) and nanoformulation (liposomal encapsulation) improve solubility. For example, morpholine-substituted derivatives exhibit enhanced solubility (>50 µM in PBS) compared to non-polar analogs, enabling in vivo dosing without precipitation . Dynamic light scattering (DLS) monitors nanoparticle size stability during formulation.

Data Analysis and Optimization

Q. How are conflicting cytotoxicity and kinase inhibition data reconciled?

Off-target cytotoxicity may arise from kinase-independent mechanisms, such as DNA intercalation or topoisomerase inhibition. Alkaline comet assays and γH2AX staining differentiate genotoxic effects from kinase-driven apoptosis . Redesigning the scaffold to eliminate planar aromatic systems (e.g., replacing thiophene with pyridine) reduces DNA binding while retaining kinase affinity .

Q. What computational tools predict metabolic liabilities in this compound scaffolds?

Software like Schrödinger’s Metabolite Predictor or GLORY identifies vulnerable sites (e.g., N4-amine oxidation). Introducing electron-withdrawing groups (e.g., fluorine at position 6) or deuterium substitution at labile C-H bonds (e.g., C7) prolongs half-life in microsomal assays .

Q. How is stereochemical integrity maintained during scale-up synthesis?

Chiral stationary phase HPLC (e.g., Daicel® columns) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. For example, the (R)-enantiomer of a this compound derivative showed 10-fold higher MAP4K4 inhibition than the (S)-form .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.